![molecular formula C6H7N B14418260 2-Azabicyclo[2.2.1]hepta-2,5-diene CAS No. 83953-54-2](/img/structure/B14418260.png)
2-Azabicyclo[2.2.1]hepta-2,5-diene
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Overview
Description
2-Azabicyclo[2.2.1]hepta-2,5-diene is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its unique chemical properties and is used as an intermediate in various organic synthesis processes. Its structure is characterized by a seven-membered ring with two double bonds and a nitrogen atom, making it a versatile building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azabicyclo[2.2.1]hepta-2,5-diene can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of cyclopentadiene and acetylene as raw materials. These are processed through various catalytic reactions to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]hepta-2,5-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Electrophilic substitution reactions, such as sulfenylation and selenenylation, are common.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for oxidation reactions.
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents such as arenesulfenamides and phosphorus (V) oxohalides are employed.
Major Products
Oxidation: Epoxides
Reduction: Reduced bicyclic compounds
Substitution: 1,2-addition products, such as sulfenylated and selenenylated derivatives.
Scientific Research Applications
It appears that the query is for the applications of "2-Azabicyclo[2.2.1]hepta-2,5-diene," but the search results primarily discuss "2-Azabicyclo[2.2.1]hept-5-en-3-one" and related synthetic processes. "this compound" is mentioned as an intermediate in the production of 2-Azabicyclo[2.2.1]hept-5-en-3-one . Therefore, the information is limited, and the focus will be on its use as a chemical intermediate and related compounds with potential applications.
Core Information
2-Azabicyclo[2.2.1]hept-5-en-3-one is a bicyclic lactam . Nucleoside analogs are of interest because of their antiviral and chemotherapeutic properties as potential anti-tumor agents .
Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one
A process for the production of 2-Azabicyclo[2.2.1]hept-5-en-3-one involves reacting 1,3-cyclopentadiene with methanesulfonyl cyanide in a Diels-Alder reaction to form 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, and then hydrolyzing the latter to form 2-Azabicyclo[2.2.1]hept-5-en-3-one . The hydrolysis is preferably performed in the presence of an acid, such as a carboxylic acid, with acetic acid being most preferred . The Diels-Alder reaction is preferably performed in a solvent at a temperature of -50° to +100°C, or more preferably at a temperature of -20° to +40°C . Preferred solvents include halogenated aliphatic and aromatic hydrocarbons, aromatic hydrocarbons, and acyclic or cyclic ethers, with dichloromethane being most preferred .
Related Compounds and Applications
- Nucleoside Analogues: 2-Azabicyclo[2.2.1]hept-5-en-3-one is useful as a starting material for the synthesis of carbocyclic nucleoside analogues . Such nucleoside analogs are of interest because of their antiviral and chemotherapeutic properties as potential anti-tumor agents .
- 7-Azabicyclo[2.2.1]heptane Derivatives: Research has been done on the synthesis of 1-methyl-7-azabicyclo[2.2.1]hepta-2,5-diene . X-Ray crystallographic studies showed that urethanes of the bicyclic 7- azabicyclo[2.2.1]heptane are nitrogen-pyramidal .
- Azabicycloheptadienes: Azabicycloheptadienes can be used to synthesize nitrides, instead of azides, which can be explosive and poorly soluble in nonpolar solvents .
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]hepta-2,5-diene involves its ability to participate in various chemical reactions due to its unique structure. The nitrogen atom within the bicyclic ring can act as a nucleophile, facilitating reactions with electrophilic species. This compound can also undergo radical rearrangements and addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]hepta-2,5-diene can be compared with other similar compounds, such as:
2,5-Norbornadiene: Similar in structure but lacks the nitrogen atom, making it less versatile in certain reactions.
7-Azabicyclo[2.2.1]heptadienes: These compounds have similar bicyclic structures but differ in the position and nature of substituents, affecting their reactivity and applications.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: This compound contains an oxygen atom and carboxylate groups, leading to different chemical properties and uses.
Properties
CAS No. |
83953-54-2 |
---|---|
Molecular Formula |
C6H7N |
Molecular Weight |
93.13 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C6H7N/c1-2-6-3-5(1)4-7-6/h1-2,4-6H,3H2 |
InChI Key |
BIXPJRFRJANWRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1N=C2 |
Origin of Product |
United States |
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